(-)-Iodocyanopindolol

Descripción

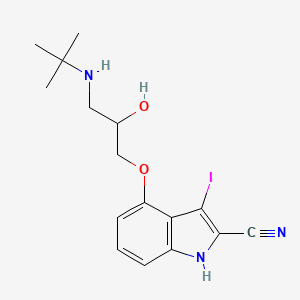

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

80180-26-3 |

|---|---|

Fórmula molecular |

C16H20IN3O2 |

Peso molecular |

413.25 g/mol |

Nombre IUPAC |

4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-iodo-1H-indole-2-carbonitrile |

InChI |

InChI=1S/C16H20IN3O2/c1-16(2,3)19-8-10(21)9-22-13-6-4-5-11-14(13)15(17)12(7-18)20-11/h4-6,10,19-21H,8-9H2,1-3H3 |

Clave InChI |

JBLUMBNIBNHRSO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O |

SMILES canónico |

CC(C)(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O |

Origen del producto |

United States |

Molecular Recognition and Binding Dynamics of Iodocyanopindolol at Adrenergic Receptors

Comprehensive Affinity and Selectivity Profiling Across Adrenergic Receptor Subtypes

(-)-[¹²⁵I]Iodocyanopindolol is a non-selective antagonist that binds with high affinity to both β₁- and β₂-adrenergic receptors, making it an invaluable radioligand for studying the distribution and characteristics of these receptor subtypes in various tissues. ahajournals.orgnih.govnih.gov The differentiation between β₁ and β₂ receptors is typically achieved through competitive binding experiments using subtype-selective antagonists. ahajournals.orgnih.gov For instance, agents like betaxolol (B1666914) and practolol (B1678030) are used for their selectivity towards β₁-receptors, while zinterol (B47285) and ICI 118,551 are employed for their β₂-selectivity. ahajournals.orgnih.govjst.go.jpahajournals.orgnih.gov

Studies have shown that in tissues containing a mix of β-adrenergic receptor subtypes, such as the rat cerebral cortex, lung, heart, and spleen, the analysis of ICYP binding reveals distinct high- and low-affinity sites. jst.go.jp The high-affinity sites correspond to β₂-adrenoceptors, while the low-affinity sites represent β₁-adrenoceptors. jst.go.jp This distinction allows for the calculation of the relative percentages of each subtype within a given tissue. jst.go.jp For example, in the human right atrium, a ratio of approximately 80% β₁ to 20% β₂ receptors has been identified using this method. ahajournals.org Similarly, the human left ventricle has been shown to contain about 86% β₁ and 14% β₂ receptors, while the right atrium contains 74% β₁ and 26% β₂ receptors. nih.gov In contrast, tissues like the rabbit bladder detrusor muscle are predominantly composed of β₂-receptors, with a smaller population of β₁-receptors. nih.gov

It is also important to note that ICYP can bind to non-adrenergic sites, which requires careful experimental design to ensure the specific characterization of β-adrenergic receptors. nih.gov The binding affinity of ICYP can also be influenced by factors such as the presence of guanine (B1146940) nucleotides, which can convert heterogeneous agonist binding states to a uniform low-affinity state. ahajournals.orgnih.gov

Equilibrium Binding Analysis for Beta-1 Adrenergic Receptors

Equilibrium binding analysis is a fundamental technique used to characterize the interaction between a ligand like (-)-Iodocyanopindolol and its receptor. This analysis provides crucial parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher affinity. For (-)-[¹²⁵I]Iodocyanopindolol binding to β₁-adrenergic receptors, Kd values have been determined in various tissues.

In membranes from human right atrial appendages, the Kd value for ICYP was found to be approximately 53 ± 6 pM. ahajournals.org In rat kidney membranes, which primarily express β₁-receptors, the Kd was determined to be 68.9 pM. nih.gov Studies on human fetal lung explants also reported a Kd of approximately 24 pM for ICYP binding. nih.gov In membranes from human placenta, which were identified as having a homogeneous population of β₁-adrenergic receptors, the Kd for ICYP binding was 233 +/- 51 pM. nih.gov

It's important to note that in tissues with mixed receptor populations, the apparent Kd can be influenced by the presence of β₂-receptors, where ICYP exhibits higher affinity. jst.go.jp

Table 1: Dissociation Constant (Kd) of (-)-[¹²⁵I]Iodocyanopindolol at Beta-1 Adrenergic Receptors

| Tissue Source | Kd Value (pM) | Reference |

| Human Right Atrial Appendage | 53 ± 6 | ahajournals.org |

| Rat Kidney | 68.9 | nih.gov |

| Human Fetal Lung | ~24 | nih.gov |

| Human Placenta | 233 ± 51 | nih.gov |

Saturation binding experiments are performed by incubating a constant amount of receptor preparation with increasing concentrations of a radioligand until equilibrium is reached. The resulting data are plotted as specific binding versus the concentration of the radioligand, generating a saturation curve.

These curves for (-)-[¹²⁵I]Iodocyanopindolol binding to β₁-adrenergic receptors typically demonstrate saturable binding, indicating a finite number of specific binding sites. ahajournals.orgnih.govnih.gov The binding is also of high affinity. ahajournals.orgnih.gov From the saturation curve, the maximal number of binding sites (Bmax) can be determined, which represents the total concentration of receptors in the tissue.

For example, in human right atrial appendage membranes, saturation binding analysis revealed a Bmax of 86.4 ± 7.4 fmol/mg protein. ahajournals.org In human placenta, the Bmax was 690 +/- 139 fmol/mg of protein. nih.gov In rat kidney, a Bmax of 1.06 pmoles/g tissue wet weight was reported. nih.gov

Scatchard analysis, a linear transformation of the saturation binding data, is often used to determine Kd and Bmax. A linear Scatchard plot suggests the presence of a single class of binding sites. ahajournals.org In tissues with predominantly β₁-receptors, such as the rat kidney and human placenta, linear Scatchard plots are observed, indicating a homogeneous population of β₁-receptors. nih.govnih.gov

Equilibrium Binding Analysis for Beta-2 Adrenergic Receptors

The high affinity of this compound for β₂-adrenergic receptors makes it an excellent tool for their characterization.

The binding of (-)-[¹²⁵I]Iodocyanopindolol to β₂-adrenergic receptors is rapid, reversible, and saturable. portlandpress.comnih.gov This allows for the quantitative assessment of receptor density in various tissues. For instance, in a murine thymoma cell line (R1.1), which possesses β₂-receptors, approximately 2,000 receptors per cell were identified with a high affinity for ICYP. nih.gov In membranes from nonmyocyte elements of the rat ventricle, which contain β₂-receptors, the maximal binding capacity (Bmax) was 88 fmol/mg membrane protein. ahajournals.org Studies on immature rabbit bone marrow erythroblasts, which have a homogeneous population of β₂-receptors, showed a receptor density of about 920 receptors per cell. nih.gov

The binding of ICYP is stereoselective, with the (-)-isomer of propranolol (B1214883) being significantly more potent in inhibiting binding than the (+)-isomer, which is a characteristic feature of β-adrenergic receptors. nih.gov

Competitive binding assays are crucial for characterizing the pharmacology of a receptor. In these experiments, the binding of a fixed concentration of (-)-[¹²⁵I]Iodocyanopindolol is competed for by increasing concentrations of unlabeled ligands (agonists or antagonists).

For β₂-adrenergic receptors, the order of potency for agonists to displace ICYP binding is typically isoprenaline > adrenaline > noradrenaline. nih.gov This agonist potency profile is a hallmark of the β₂-subtype.

Selective antagonists are used to confirm the receptor subtype. The β₂-selective antagonist ICI 118,551 shows high potency in displacing ICYP from β₂-receptors. nih.govnih.gov In contrast, β₁-selective antagonists like practolol and metoprolol (B1676517) exhibit much lower potency. nih.gov For example, in rabbit detrusor smooth muscle, which is rich in β₂-receptors, the dissociation constants (KD) for various antagonists in displacing ICYP were: l-propranolol (0.76 nM), ICI 118,551 (1.7 nM), zinterol (38.0 nM), metoprolol (3.5 µM), and practolol (61.4 µM), clearly indicating a β₂-receptor profile. nih.gov

In some systems, agonist competition curves for ICYP binding to β₂-receptors are biphasic, suggesting the receptor can exist in high- and low-affinity states. nih.gov The addition of guanosine (B1672433) triphosphate (GTP) typically converts these to a single low-affinity state. nih.gov

Table 2: Competitive Binding Data for (-)-[¹²⁵I]Iodocyanopindolol at Beta-2 Adrenergic Receptors in Rabbit Detrusor Muscle

| Competing Ligand | Dissociation Constant (KD) | Reference |

| l-propranolol | 0.76 nM | nih.gov |

| ICI 118,551 | 1.7 nM | nih.gov |

| Zinterol | 38.0 nM | nih.gov |

| Metoprolol | 3.5 µM | nih.gov |

| Practolol | 61.4 µM | nih.gov |

Investigations into Beta-3 Adrenergic Receptor Interactions

This compound exhibits a lower affinity for β3-adrenergic receptors compared to its high affinity for β1 and β2 subtypes. wikipedia.org While not its primary target, the interaction is significant in studies aiming to differentiate β-adrenergic receptor populations.

Research utilizing both [³H]SB 206606, a specific β3-adrenergic receptor ligand, and [¹²⁵I]iodocyanopindolol in preparations from Chinese hamster ovary K1 cells transfected with the rat β3-adrenergic receptor and rat interscapular brown adipose tissue, has helped to delineate these interactions. In these studies, the binding affinity (Ki) of various beta-adrenergic agents was determined using [¹²⁵I]iodocyanopindolol. The order of affinity was found to be BRL 37344 >> (-)-isoproterenol = (-)-norepinephrine > (-)-epinephrine = (+)-isoproterenol. nih.gov This demonstrates that while ICYP can bind to β3 receptors, other compounds show much higher selectivity.

Challenges in studying β3-adrenoceptors with [¹²⁵I]-ICYP include non-specific binding, especially in tissues with low receptor density. wikipedia.org The use of alternative radioligands or selective antagonists is often necessary to obtain clear results. wikipedia.org For instance, some compounds may compete for non-specific [¹²⁵I]-ICYP binding sites, which can complicate the interpretation of data. wikipedia.org

Table 1: Competitive Binding Affinities at Beta-3 Adrenergic Receptors

| Compound | Binding Affinity (Ki) Relationship |

|---|---|

| BRL 37344 | >> (-)-isoproterenol |

| (-)-isoproterenol | = (-)-norepinephrine |

| (-)-norepinephrine | > (-)-epinephrine |

| (-)-epinephrine | = (+)-isoproterenol |

This table illustrates the relative binding affinities of various beta-adrenergic agonists for the beta-3 adrenergic receptor, as determined in competition assays with [¹²⁵I]iodocyanopindolol. nih.gov

Evaluation of Cross-Reactivity with Alpha-Adrenergic Receptor Subtypes

Studies have investigated the interaction of this compound with α-adrenergic receptors, although it is primarily recognized as a β-adrenergic antagonist. Research using radioligand binding techniques in rat renal cortical membranes showed that amiloride (B1667095) could competitively block the binding of [¹²⁵I]iodocyanopindolol to β-adrenergic receptors. nih.govosti.gov In the same study, amiloride also competed for [³H]prazosin binding to α1-adrenergic receptors and [³H]rauwolscine binding to α2-adrenergic receptors, suggesting a complex interaction profile for amiloride across adrenergic receptor subtypes. nih.gov

While direct, high-affinity binding of this compound to α-adrenergic receptors is not its defining characteristic, these findings highlight the potential for indirect interactions and the importance of considering the broader pharmacological context in experimental designs. The interaction of amiloride with α2-adrenergic receptors was found to be allosteric, as it decreased the maximal binding capacity (Bmax) of [³H]rauwolscine and increased its dissociation rate. nih.gov This was not observed for α1 or β-adrenergic receptors, where amiloride acted as a simple competitive inhibitor. nih.gov

Kinetic Characterization of this compound-Receptor Interactions

The binding of this compound to adrenergic receptors is a dynamic process characterized by specific association and dissociation rates. These kinetic parameters are crucial for understanding the duration of receptor occupancy and the resulting pharmacological effects.

The association rate constant (kₒₙ), which describes the rate at which this compound binds to the receptor, is a key determinant of its binding kinetics. The determination of kₒₙ involves measuring the formation of the receptor-ligand complex over time at various ligand concentrations. nih.gov The observed rate of association (kₒₒₛ) is concentration-dependent and is used to calculate the intrinsic association rate constant. nih.govelifesciences.org For example, studies on cerebral cortical membranes at 37°C have identified a 'slow' component in the association of [¹²⁵I]iodocyanopindolol, which corresponds to its high-affinity binding. nih.gov

The dissociation rate constant (kₒff) quantifies the rate at which this compound detaches from the receptor. nih.gov This parameter is concentration-independent and is a direct measure of the stability of the receptor-ligand complex. elifesciences.org The kₒff can be determined by first allowing the receptor and ligand to reach equilibrium and then initiating dissociation, often by adding a large excess of unlabeled ligand to prevent re-binding of the radiolabeled compound. nih.gov The rate of decline in the concentration of the receptor-ligand complex over time provides the dissociation rate. mit.edu

The residence time of a ligand at its receptor is the reciprocal of the dissociation rate constant (1/kₒff) and represents the average time a single ligand molecule remains bound to the receptor. A longer residence time can lead to a more sustained pharmacological effect. For example, a compound with a long residence time at the β3 adrenergic receptor could lead to continued activation even in the presence of antagonists. opnme.com While specific residence time values for this compound are not always explicitly reported in the provided context, the principles of its determination from kₒff are well-established. elifesciences.org The kinetic parameters of kₒₙ and kₒff are used to calculate the equilibrium dissociation constant (Kd), a measure of binding affinity, according to the equation Kd = kₒff/kₒₙ. elifesciences.org

Table 2: Kinetic Parameters of Ligand-Receptor Binding

| Parameter | Description | Method of Determination |

|---|---|---|

| kₒₙ | Association rate constant | Measuring the rate of complex formation over time at varying ligand concentrations. nih.gov |

| kₒff | Dissociation rate constant | Measuring the rate of decay of the receptor-ligand complex after preventing re-binding. nih.gov |

| Residence Time | Average duration of ligand binding (1/kₒff) | Calculated from the dissociation rate constant. elifesciences.org |

| Kₑ | Equilibrium dissociation constant (kₒff/kₒₙ) | Calculated from the association and dissociation rate constants. elifesciences.org |

This table summarizes the key kinetic parameters that characterize the interaction of a ligand, such as this compound, with its receptor.

Allosteric Modulatory Influences on this compound Binding

Allosteric modulators can influence the binding of a primary ligand, like this compound, by binding to a site on the receptor that is distinct from the orthosteric binding site. This can either enhance or reduce the affinity or efficacy of the primary ligand.

Research has shown that the diuretic amiloride can interact with adrenergic receptors. nih.govosti.gov In the case of α2-adrenergic receptors, amiloride acts as an allosteric modulator, increasing the dissociation rate of the radioligand [³H]rauwolscine. nih.gov However, for β-adrenergic receptors, amiloride appears to act as a competitive antagonist, directly competing with [¹²⁵I]iodocyanopindolol for the binding site. nih.gov

Furthermore, studies on β2-adrenergic receptors have identified allosteric binding sites for other molecules. For instance, a pepducin derived from an intracellular loop of the β2-adrenergic receptor, ICL1-9, was found to operate independently of the orthosteric ligand-binding site and did not modulate [¹²⁵I]-iodocyanopindolol binding. pnas.org This indicates that its modulatory effects occur through a different mechanism than direct competition. In contrast, the orthosteric ligand carvedilol (B1668590) completely inhibited the binding of [¹²⁵I]-iodocyanopindolol. pnas.org

Identification of Allosteric Binding Sites Affecting Affinity

The classical view of ligand-receptor interaction focuses on the orthosteric site, where endogenous ligands and their direct competitors bind. However, the affinity of ligands like this compound, which binds to the orthosteric site of adrenergic receptors, can be influenced by molecules binding to topographically distinct, allosteric sites. Research has identified several such sites on adrenergic receptors that modulate their conformational state and, consequently, ligand affinity.

One significant class of allosteric modulators for G protein-coupled receptors (GPCRs), including the β2-adrenergic receptor (β2AR), are lipids within the cell membrane. Atomistic simulations have revealed that cholesterol, a key component of the cell membrane, can act as an allosteric regulator. nih.govelifesciences.orgelifesciences.org These simulations identified specific high-affinity binding sites for cholesterol located near transmembrane helices (TMs) 5, 6, and 7 of the β2AR. nih.govelifesciences.org By binding to these sites, cholesterol limits the receptor's conformational flexibility, which helps to stabilize both inactive and active states of the receptor. elifesciences.org This modulation of the receptor's conformational landscape can indirectly affect the binding affinity of orthosteric ligands.

Beyond the lipid bilayer, allosteric binding sites have been discovered on both the extracellular and intracellular surfaces of adrenergic receptors. Some studies have suggested the existence of an extracellular, allosteric opioid binding site on adrenergic receptors, which could mediate cross-talk between the two receptor systems and enhance adrenergic activity. researcher.life Conversely, studies using molecular dynamics simulations have pointed to the extracellular region of the β2AR as a potential allosteric binding site for larger ligands, such as the long-acting agonist salmeterol. plos.org

On the intracellular side, a crystal structure of the β2AR revealed an allosteric binding pocket for a positive allosteric modulator (PAM). nih.gov This site is located on the receptor's inner surface, in a cavity formed by intracellular loop 2 (ICL2) and TMs 3 and 4. nih.gov The binding of the PAM to this site stabilizes a conformation required for G-protein engagement, thereby enhancing agonist affinity and efficacy. nih.gov Furthermore, studies on the α2-adrenergic receptor have identified an allosteric site for the compound amiloride, which is proposed to be a cation-binding site. nih.gov While these sites were not characterized using this compound directly, their existence demonstrates that the adrenergic receptor structure is replete with regulatory pockets that can influence the conformation of the orthosteric site and the affinity of ligands that bind there.

| Allosteric Modulator/Ligand | Receptor | Location of Allosteric Site | Identified Effect | Reference(s) |

| Cholesterol | β2-Adrenergic Receptor | Near Transmembrane Helices 5-7 | Limits conformational variability; stabilizes inactive and active states | nih.gov, elifesciences.org, elifesciences.org |

| Compound-6FA (PAM) | β2-Adrenergic Receptor | Intracellular surface (ICL2, TM3, TM4) | Stabilizes active conformation for G-protein engagement | nih.gov |

| Amiloride | α2-Adrenergic Receptor | Unspecified, proposed cation-binding site | Increases Kd and decreases Bmax for antagonist binding | nih.gov |

| Opioids | Adrenergic Receptors | Extracellular surface | Potential to enhance adrenergic activity | researcher.life |

| Salmeterol | β2-Adrenergic Receptor | Extracellular region (exosite) | Contributes to high affinity and prolonged agonist effect | plos.org, biorxiv.org |

Mechanisms of Positive and Negative Allosteric Modulation

Allosteric modulators of adrenergic receptors function by binding to a site distinct from the orthosteric pocket, inducing conformational changes that alter the receptor's affinity for and/or efficacy of an orthosteric ligand. These effects can be either positive (enhancing) or negative (diminishing).

Positive Allosteric Modulation (PAM) : PAMs enhance the effect of an orthosteric agonist. The mechanism often involves stabilizing an active conformation of the receptor. For instance, the binding of a PAM, Compound-6FA, to an intracellular pocket on the β2AR stabilizes ICL2 in an alpha-helical conformation, which is a prerequisite for efficient G-protein engagement. nih.gov This stabilization enhances the affinity and signaling of an agonist bound at the orthosteric site. nih.gov By promoting the active state, PAMs can increase the potency and/or efficacy of an endogenous agonist or a therapeutic drug.

Negative Allosteric Modulation (NAM) : NAMs reduce the effect of an orthosteric agonist. This can occur through several mechanisms. Some NAMs may stabilize an inactive conformation of the receptor, thereby increasing the energy barrier for activation and reducing agonist affinity. Cholesterol, for example, acts as a modulator by binding to specific sites and limiting the receptor's flexibility, making it more difficult to switch between active and inactive states. elifesciences.org Other NAMs can exhibit "biased" antagonism. A study identified a NAM for the β2AR that selectively inhibits the β-arrestin interaction with the receptor without impacting the canonical Gs-cAMP pathway. pnas.org This specific type of inhibition is achieved by preventing the necessary receptor phosphorylation by G protein-coupled receptor kinases (GRKs), which is required for β-arrestin recruitment. pnas.org This highlights a sophisticated mechanism where a NAM can fine-tune receptor signaling by blocking one pathway while leaving another intact.

The interaction of amiloride with α2-adrenergic receptors provides another example of negative modulation, where it increases the dissociation constant (Kd) for the antagonist [3H]rauwolscine and decreases the total number of binding sites (Bmax), suggesting a complex interaction that alters the binding pocket's properties. nih.gov

Ligand-Induced Conformational Dynamics and Receptor Activation State

The binding of a ligand, such as this compound, to an adrenergic receptor is not a simple lock-and-key event but a dynamic process that selects for and/or induces specific conformational states of the receptor. These dynamics are central to determining the ligand's pharmacological profile as an antagonist, agonist, or partial agonist.

Structural Insights from Molecular Docking and Dynamics Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations have provided high-resolution insights into the binding of ligands and the associated conformational changes in adrenergic receptors. plos.orgplos.orgbiorxiv.org These techniques allow researchers to model the dynamic nature of the receptor and predict how different ligands interact with key residues.

MD simulations have been used to generate vast ensembles of receptor conformations, moving beyond the static picture provided by crystal structures. plos.org These studies reveal that the receptor constantly samples different shapes and that ligands can preferentially bind to and stabilize certain conformations. For example, simulations of the β2AR show that in the absence of a ligand, a water molecule can occupy the binding pocket, interacting with key serine residues on TM5. The binding of an agonist displaces this water and allows for direct interaction with these serines, a crucial step in receptor activation. plos.org

Simulations starting with the β1AR and β2AR structures bound to the antagonist cyanopindolol (B1197883) have been used to explore the binding mode of agonists. plos.org These studies show that agonists like isoprenaline can adopt a novel binding mode that differs from that of antagonists, highlighting the subtle but critical differences in how these ligands engage the receptor to produce opposing effects. plos.org The simulations also underscore the importance of specific residues, such as Asp113 in TM3, which serves as a crucial anchor point for the amine group of most adrenergic ligands, including antagonists like this compound. plos.orgnih.gov

Furthermore, MD simulations have been instrumental in understanding ligand efficacy and bias. By simulating the receptor in complex with different ligands, researchers can observe changes in the conformation of intracellular loops and the movement of transmembrane helices, which are linked to the activation of different downstream signaling partners like G proteins and β-arrestins. biorxiv.org For instance, simulations can reveal how a ligand stabilizes a polar interaction network in the binding pocket, which in turn dictates the conformational state of the receptor and its signaling outcome. biorxiv.org

| Computational Method | Receptor Studied | Ligand(s) | Key Finding | Reference(s) |

| ANM-restrained-MD | β2-Adrenergic Receptor | Various agonists | Generated conformational ensembles; identified a role for the extracellular region as an allosteric site. | plos.org |

| Molecular Dynamics | β1AR & β2AR | Isoprenaline, Cyanopindolol | Revealed a novel binding mode for agonists different from antagonists; highlighted the role of internal water. | plos.org |

| Molecular Dynamics | β2-Adrenergic Receptor | Epinephrine, LM189 | Investigated the role of polar interactions in the binding pocket in determining ligand efficacy and bias. | biorxiv.org |

| RosettaLigand Docking & MD | β1AR & β2AR | Sotalol, Propranolol | Modeled state-dependent and stereospecific interactions of beta-blockers with the receptor. | biorxiv.org |

Receptor Conformational Changes Detected by Biophysical Techniques

A range of sophisticated biophysical techniques has been employed to experimentally measure the conformational changes in adrenergic receptors upon ligand binding. These methods provide direct evidence of the dynamic nature of receptor activation and antagonism.

Fluorescence spectroscopy has been used to monitor conformational changes in real-time. By attaching a fluorescent probe to a specific site on the β2AR, such as the cytoplasmic end of TM6, researchers can detect changes in fluorescence intensity upon ligand binding. pnas.org Studies using this approach have shown that full agonists induce a large change in fluorescence, partial agonists induce a smaller change, and antagonists like this compound cause little to no change, directly correlating the magnitude of the conformational change with the ligand's efficacy. pnas.org

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) offers a detailed look at how ligand binding affects the structure and dynamics of the entire receptor. In this method, the rate at which backbone amide hydrogens exchange with deuterium (B1214612) in the solvent is measured. Regions that are flexible or solvent-exposed exchange more rapidly than those that are structured or buried. A study on the β1-adrenergic receptor (β1AR) compared the effects of antagonists, including cyanopindolol, with agonists. biorxiv.org The results showed that all tested antagonists induced a global reduction in receptor dynamics, indicating a stabilization of the receptor in a more rigid, inactive state. biorxiv.org In contrast, agonists induced increased dynamics in several regions, including intracellular loops and TM6, consistent with the conformational flexibility required for activation. biorxiv.org

Single-molecule Förster Resonance Energy Transfer (FRET) has provided unprecedented insights into the kinetics of the receptor's conformational ensemble. These studies on the β2AR revealed that agonists shift the conformational equilibrium towards an active state, and the kinetics of these changes can be used to define a "molecular efficacy" for each ligand. pnas.org

Finally, techniques like site-directed spin labeling and disulfide cross-linking have been crucial in mapping the specific movements of receptor domains. nih.gov These studies have consistently shown that a key event in the activation of the β2AR and other GPCRs is a significant outward movement of the cytoplasmic end of TM6, which opens up a cavity to accommodate the G protein. nih.gov Antagonists like this compound prevent this large-scale conformational rearrangement, locking the receptor in an inactive state.

Methodological Applications of Radiolabeled Iodocyanopindolol in Receptor Research

Radiochemical Synthesis and Purification Protocols for [¹²⁵I]-(-)-Iodocyanopindolol

The synthesis and purification of [¹²⁵I]-(-)-Iodocyanopindolol are foundational steps for its use in receptor binding assays and autoradiography. These processes are designed to produce a radioligand with high specific activity and purity, which are essential for generating reliable and reproducible data.

The synthesis of [¹²⁵I]-(-)-Iodocyanopindolol typically involves the direct electrophilic substitution of no-carrier-added ¹²⁵I onto the precursor molecule, (-)-cyanopindolol. researchgate.netwikipedia.org A common method is the chloramine-T method, where chloramine-T is used as an oxidizing agent to facilitate the iodination reaction. uliege.besnmjournals.org This reaction is carefully controlled to ensure the iodine atom is incorporated at a specific site on the indole (B1671886) ring of the cyanopindolol (B1197883) molecule. wikipedia.orgwikipedia.org The reaction is performed under specific pH and temperature conditions to optimize the yield and purity of the final product. researchgate.net For instance, the synthesis can be carried out at ambient temperature with various oxidizing agents. researchgate.net

Another approach involves a modified chloramine-T radioiodination of l-cyanopindolol, followed by purification. snmjournals.org The goal is to achieve a theoretical specific activity, often around 2175 Ci/mmol, which is crucial for detecting low-density receptors. ahajournals.orgnih.gov

Achieving high radiochemical purity is paramount for ensuring that the binding observed in assays is specific to the target receptors. revvity.comrevvity.com Following the iodination reaction, the crude product is a mixture containing the desired [¹²⁵I]-(-)-Iodocyanopindolol, unreacted iodide, and the unlabeled precursor. uliege.be

High-performance liquid chromatography (HPLC) is the most common and effective method for purifying the radiolabeled compound. uliege.benih.govnih.gov Reversed-phase HPLC, using columns such as a C18 column, is frequently employed. uliege.be A gradient elution system, for example, transitioning from an aqueous solvent to an organic solvent like acetonitrile, can effectively separate the components. uliege.beacs.org In a typical separation, unreacted iodine-125 (B85253) elutes first, followed by the unlabeled cyanopindolol, and finally the desired [¹²⁵I]-(-)-Iodocyanopindolol. uliege.be This process can yield a radiochemical purity of over 97%. snmjournals.orgsnmjournals.org

Thin-layer chromatography (TLC) can also be used to assess radiochemical yield and purity. researchgate.net The separation on TLC plates allows for the quantification of the different components in the reaction mixture. researchgate.net

Table 1: HPLC Purification Parameters for [¹²⁵I]-(-)-Iodocyanopindolol

| Parameter | Value/Condition | Source |

|---|---|---|

| Column Type | Symmetry C18 (4.5 × 150 mm, 5 µm) | uliege.be |

| Solvent System | Solvent A: Aqueous, Solvent B: Organic (e.g., Acetonitrile) | uliege.beacs.org |

| Elution Profile | Gradient from 100% Solvent A to 100% Solvent B | uliege.be |

| Typical Retention Time | 35 minutes | uliege.be |

| Achieved Purity | >97% | snmjournals.orgsnmjournals.org |

The stability and integrity of the [¹²⁵I]-(-)-Iodocyanopindolol radioligand are critical for the validity of binding assay results. acs.org Degradation of the radioligand can lead to a loss of affinity for the receptor and an increase in non-specific binding, thereby compromising the accuracy of the data.

The stability of the radiolabeled compound is typically assessed over the time course of the binding experiment. ahajournals.org This can be done by incubating the radioligand under the same conditions as the binding assay (e.g., temperature, buffer composition) and then analyzing its purity at different time points using HPLC or TLC. researchgate.netahajournals.org Studies have shown that under appropriate experimental conditions, such as incubation with atrial membranes for up to 180 minutes, [¹²⁵I]-(-)-Iodocyanopindolol shows no significant degradation. ahajournals.org The radiolabeled compound has been reported to maintain its stability for a working period of 24 hours. researchgate.net This ensures that the concentration of the active radioligand remains constant throughout the assay, which is a prerequisite for accurate determination of receptor density (Bmax) and affinity (Kd). wikipedia.org

Advanced Quantitative Receptor Autoradiography Techniques

Quantitative receptor autoradiography using [¹²⁵I]-(-)-Iodocyanopindolol is a powerful technique to visualize and quantify the distribution of β-adrenergic and serotonin (B10506) receptors in tissue sections with high spatial resolution. wikipedia.orgnih.govscispace.com

The preparation of high-quality tissue sections is the first and a crucial step for successful autoradiography. wikipedia.orgnih.govphysiology.org Tissues, such as the brain or heart, are rapidly excised and frozen, often in dry ice or isopentane (B150273) cooled by dry ice, to preserve the integrity of the receptors and prevent post-mortem degradation. snmjournals.orgphysiology.orgahajournals.org

The frozen tissues are then sectioned at a specific thickness, typically 15-20 µm, using a cryostat at a low temperature (e.g., -20°C). ahajournals.orgdtic.mil The thin sections are thaw-mounted onto subbed microscope slides. dtic.mil For histological reference, adjacent sections may be stained with conventional histological stains like hematoxylin (B73222) and eosin. ahajournals.org The prepared slides are then stored at very low temperatures (e.g., -80°C) until the autoradiographic assay is performed. dtic.mil

Standardized incubation and washing procedures are essential for obtaining reproducible and quantifiable results in receptor autoradiography. wikipedia.org The tissue sections are first allowed to thaw at room temperature and may be pre-incubated in a buffer to rehydrate the tissue and remove any endogenous ligands that might interfere with the binding of the radioligand. biologists.com

The slides are then incubated with a solution containing a specific concentration of [¹²⁵I]-(-)-Iodocyanopindolol. nih.govphysiology.org The incubation buffer typically contains salts and is buffered to a physiological pH (e.g., pH 7.4). physiology.orgahajournals.org To differentiate between total binding and non-specific binding, a parallel set of sections is incubated with the radioligand in the presence of a high concentration of a competing non-radiolabeled antagonist, such as propranolol (B1214883). physiology.orgahajournals.org Specific binding is then calculated as the difference between total and non-specific binding. ahajournals.org

The incubation time and temperature are optimized to ensure that the binding reaches equilibrium. ahajournals.orgahajournals.org For example, incubations can be carried out for 60-150 minutes at temperatures ranging from room temperature to 37°C. ahajournals.orgphysiology.orgahajournals.orgahajournals.org

Following incubation, the sections are washed in ice-cold buffer to remove unbound radioligand. pnas.orgumn.edu The washing steps are typically brief to minimize the dissociation of the specifically bound radioligand from the receptors. uva.nl The washed and dried sections are then apposed to a film or a phosphor imaging plate to detect the radioactive signal. physiology.org The resulting autoradiograms provide a visual map of receptor distribution, and the density of the signal can be quantified using a computerized image analysis system, often calibrated with ¹²⁵I standards. ahajournals.org

Table 2: Typical Incubation and Washing Parameters for [¹²⁵I]-(-)-Iodocyanopindolol Autoradiography

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Pre-incubation | Ice-cold buffer (e.g., Tris-HCl) | Rehydration and removal of endogenous ligands | dtic.milbiologists.com |

| Incubation Buffer | 50 mM Tris, pH 7.4, with salts | Maintain physiological conditions for binding | physiology.orgahajournals.org |

| Radioligand Conc. | 20-100 pM | Saturate receptors for quantification | physiology.orgahajournals.org |

| Incubation Time | 60-150 minutes | Achieve binding equilibrium | ahajournals.orgphysiology.orgahajournals.orgahajournals.org |

| Incubation Temp. | Room Temperature to 37°C | Optimize binding kinetics | ahajournals.orgahajournals.orgdtic.milahajournals.org |

| Non-specific Binding | Co-incubation with 1-2 µM propranolol | Determine background binding | physiology.orgahajournals.org |

| Washing | Multiple brief washes in ice-cold buffer | Remove unbound radioligand | pnas.orgumn.edu |

Digital Image Acquisition and Densitometric Quantitation of Receptor Sites

Following autoradiography, where tissue sections labeled with [¹²⁵I]ICYP are exposed to film or other sensitive media, digital imaging techniques are employed for the quantitative analysis of receptor distribution and density. unibo.it Historically, this involved photographic films, but modern methods have shifted towards digital acquisition systems. unibo.it These systems, which can include phosphor imagers or specialized digital autoradiography equipment, offer several advantages, including a wider dynamic range, higher sensitivity, and the ability to acquire images in real-time. ai4r.com

The process involves capturing a digital image of the autoradiogram, where the darkness or intensity of the signal in a specific region is proportional to the amount of radioactivity and, therefore, the density of receptors. unibo.it Densitometric quantitation is then performed using image analysis software. This software can measure the optical density of different anatomical structures within the tissue section. By comparing these density values to those of known radioactive standards exposed alongside the tissue sections, the receptor density (often expressed in femtomoles per milligram of protein, fmol/mg) can be calculated for specific regions of interest. oup.com This allows for a precise and quantitative mapping of receptor populations throughout a tissue sample. ai4r.com For instance, this method has been used to reveal the dense labeling of β-receptors over airway epithelium and alveolar walls in human lung tissue. nih.gov

Co-localization Studies with Immunohistochemical Markers

To understand the function of receptors in a specific cellular context, it is often necessary to identify the types of cells that express them. Co-localization studies combine the autoradiographic detection of receptors using [¹²⁵I]ICYP with immunohistochemistry (IHC) for specific cellular markers. atlasantibodies.combosterbio.com This dual-labeling technique allows researchers to visualize both the location of the receptors and the identity of the cells within the same tissue section. stagebio.com

The general procedure involves first performing the [¹²⁵I]ICYP binding and autoradiography as described previously. Following this, the same or adjacent tissue sections are processed for IHC. nih.gov In IHC, primary antibodies that specifically recognize a protein marker for a particular cell type (e.g., a marker for epithelial cells, smooth muscle cells, or neurons) are applied to the tissue. stagebio.com A secondary antibody, which is conjugated to a fluorescent dye or an enzyme that produces a colored precipitate, is then used to detect the primary antibody. ptglab.com

By overlaying the digital images from the autoradiography and the immunohistochemistry, researchers can determine if the [¹²⁵I]ICYP signal (indicating β-receptors) is present on the cells that are labeled with the specific immunohistochemical marker. atlasantibodies.com This approach has been crucial in determining, for example, that β-receptors in the airway smooth muscle of the human lung are entirely of the β₂-subtype. nih.gov Control experiments are essential to ensure the specificity of the signals and to prevent cross-reactivity between the reagents used in both techniques. atlasantibodies.com

Membrane Binding Assays in Cultured Cells and Tissue Homogenates

Membrane binding assays are a fundamental technique in pharmacology used to quantify receptor density (Bmax) and ligand affinity (Kd). sci-hub.se These assays are widely performed using [¹²⁵I]ICYP to characterize β-adrenergic receptors in preparations from both cultured cells and tissue homogenates. oup.comnih.govoup.compnas.orgahajournals.orgnih.govnih.gov

Optimization of Receptor Preparation from Cell Lines and Primary Tissues

The quality of the receptor preparation is critical for obtaining reliable binding data. The goal is to prepare a membrane fraction that is enriched in the receptors of interest while minimizing contamination from other cellular components.

For primary tissues, the process typically begins with homogenization of the tissue in a cold buffer. ahajournals.orggiffordbioscience.com This is followed by a series of centrifugation steps to separate the membrane fractions from other cellular debris. ahajournals.org For example, a low-speed spin can be used to remove large tissue chunks, followed by a high-speed centrifugation to pellet the membranes. giffordbioscience.com The resulting membrane pellet is then resuspended in a suitable buffer for the binding assay. ahajournals.orggiffordbioscience.com In some cases, tissues or prepared membranes can be snap-frozen in liquid nitrogen and stored at -70°C for later use without significant loss of binding activity. ahajournals.org

For cultured cells, such as the IMR-90 human diploid fibroblast cell line, cells are harvested and can be lysed using hypotonic dilution followed by a freeze-thaw cycle to ensure optimal specific binding of [¹²⁵I]ICYP. nih.govnih.gov Similar to tissue preparations, the cell lysate is then subjected to centrifugation to isolate the membrane fraction. pnas.org The protein concentration of the final membrane preparation is determined using a standard protein assay, which is necessary for normalizing the binding data. pnas.orgahajournals.org

It's important to note that for some cell types, high levels of nonspecific binding of the lipophilic [¹²⁵I]ICYP can be an issue in intact cells. nih.gov In such cases, gentle lysis of the cells is required to achieve optimal specific binding. nih.gov

Detailed Protocols for Saturation Binding Experiments

Saturation binding experiments are performed to determine the total number of receptors (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for those receptors. sci-hub.se

In a typical protocol, a constant amount of membrane preparation (e.g., 30-50 µg of protein) is incubated with increasing concentrations of [¹²⁵I]ICYP. ahajournals.orgbiologists.com These incubations are carried out in a buffer solution, often containing MgCl₂, at a specific temperature and for a duration sufficient to reach equilibrium. ahajournals.orgbiologists.com The time to reach equilibrium can vary depending on the tissue and preparation, ranging from approximately 1 to 2 hours. biologists.com

To determine the amount of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand, such as propranolol (e.g., 1 µM). ahajournals.orgahajournals.org This unlabeled ligand will occupy nearly all the specific receptor sites, so any remaining bound radioactivity is considered non-specific. ahajournals.org

After the incubation period, the bound and free radioligand must be separated. This is commonly achieved by rapid vacuum filtration through glass fiber filters. oup.compnas.org The filters trap the membranes with the bound radioligand, while the free radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand. oup.com Finally, the radioactivity trapped on the filters is measured using a gamma counter. oup.comahajournals.org

Specific binding is calculated by subtracting the non-specific binding from the total binding at each [¹²⁵I]ICYP concentration. ahajournals.orgahajournals.org The resulting data, which shows specific binding as a function of radioligand concentration, can then be analyzed to determine Bmax and Kd. ahajournals.org

Table 1: Representative Bmax and Kd values for [¹²⁵I]ICYP Binding in Different Tissues

| Tissue/Cell Type | Bmax (fmol/mg protein) | Kd (pM) | Source |

| Rat Heart Ventricle Membranes | 91 | 23 | ahajournals.org |

| Rat Ventricular Myocyte Membranes | 188 | 52 | ahajournals.org |

| Rat Renal Cortical Membranes | 46 (±6) | 59 (±9) | ahajournals.org |

| Human Right Atrial Appendage | 86.4 (±7.4) | 53 (±6) | ahajournals.org |

| Rainbow Trout Heart (8°C acclimated) | 116.6 (±26.8) | N/A | scispace.com |

| Rainbow Trout Heart (18°C acclimated) | 39.7 (±2.2) | N/A | scispace.com |

| IMR-90 Fibroblasts (PDL 33) | 15 | N/A | nih.gov |

| IMR-90 Fibroblasts (PDL 44) | 36 | N/A | nih.gov |

| IMR-90 Fibroblasts (PDL 59) | 12 | N/A | nih.gov |

This table is for illustrative purposes and values can vary based on experimental conditions.

Detailed Protocols for Competition Binding Experiments

Competition binding experiments are used to determine the affinity (Ki) of unlabeled compounds for a receptor. revvity.com These experiments are also crucial for characterizing receptor subtypes by using subtype-selective unlabeled ligands. nih.gov

In a competition binding assay, a fixed concentration of [¹²⁵I]ICYP (typically at or near its Kd value) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competing drug. oup.comscispace.com As the concentration of the unlabeled competitor increases, it displaces the [¹²⁵I]ICYP from the receptor, leading to a decrease in the measured bound radioactivity. scispace.com

The incubation conditions (temperature, time, buffer) are generally similar to those used in saturation binding assays. bohrium.com After incubation, the separation of bound and free radioligand is performed using the same filtration method. giffordbioscience.com

The data are plotted as the percentage of specific [¹²⁵I]ICYP binding versus the concentration of the competing ligand. scispace.com This results in a sigmoidal curve from which the IC₅₀ value can be determined. The IC₅₀ is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. nih.gov The IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand used in the assay. giffordbioscience.com

Competition experiments with subtype-selective antagonists are instrumental in determining the relative proportions of different receptor subtypes in a tissue. nih.govahajournals.org For example, by using β₁-selective (e.g., betaxolol) and β₂-selective (e.g., ICI 118,551) antagonists, researchers have determined the ratio of β₁ to β₂ receptors in human lung tissue. nih.gov

Scatchard and Hill Plot Analysis for Binding Parameter Extraction

Once the raw data from saturation and competition binding experiments are collected, mathematical models are used to extract the key binding parameters.

Scatchard Analysis: Historically, the Scatchard plot was a widely used method to analyze saturation binding data. uwec.edu This plot linearizes the binding data by plotting the ratio of bound to free radioligand (B/F) on the y-axis against the amount of bound radioligand (B) on the x-axis. ahajournals.orguwec.edu For a single class of non-cooperative binding sites, the Scatchard plot should yield a straight line. ahajournals.org

From this line, the binding parameters can be determined:

Bmax: The x-intercept of the line. uwec.edu

Kd: The negative reciprocal of the slope of the line (-1/slope). uwec.edu

While Scatchard analysis is a useful graphical representation, it has been largely superseded by non-linear regression analysis of the untransformed data, which generally provides more accurate and reliable parameter estimates. uwec.eduembopress.org

Hill Plot Analysis: The Hill plot is used to analyze the cooperativity of ligand binding from competition binding data. wikipedia.org It is a graph of the log of the odds of receptor occupancy (log[B/(Bmax - B)]) versus the log of the ligand concentration. ahajournals.org The slope of this plot is the Hill coefficient (nH). wikipedia.org

nH = 1: Indicates that the binding follows the law of mass action for a single site (non-cooperative binding). numberanalytics.com

nH > 1: Suggests positive cooperativity, where the binding of one ligand molecule increases the affinity for subsequent ligand molecules. wikipedia.orgnumberanalytics.com

nH < 1: Suggests negative cooperativity or the presence of multiple binding sites with different affinities. wikipedia.orgnumberanalytics.com

In many studies using [¹²⁵I]ICYP, the Hill coefficient for its binding is close to 1.0, indicating that it binds to a single class of non-cooperative sites. ahajournals.org However, when subtype-selective drugs are used in competition assays in a tissue with mixed receptor populations, the resulting displacement curves are often shallow with Hill coefficients significantly less than 1.0, indicating the presence of a heterogeneous population of receptors. ahajournals.org

Flow Cytometry-Based Receptor Expression and Ligand Binding Assays

While radiolabeled ligands such as (-)-[125I]iodocyanopindolol are not directly detectable by standard flow cytometers, which measure fluorescence, the integration of flow cytometry with radioligand binding assays provides a powerful methodological approach for receptor research. This combination is particularly valuable for studying receptor expression on distinct cell types within a heterogeneous population. The primary application involves using flow cytometry, specifically fluorescence-activated cell sorting (FACS), to isolate highly purified subpopulations of cells, which are then subjected to traditional radioligand binding analysis using (-)-[125I]iodocyanopindolol.

This two-step methodology allows researchers to correlate cell surface markers, as identified by fluorescently labeled antibodies in the flow cytometer, with the specific beta-adrenergic receptor (β-AR) density on those exact cells, as quantified by the radioligand. For instance, studies have utilized this approach to determine β-AR density on various human lymphocyte subpopulations. nicoyalife.com In a typical experimental design, peripheral blood mononuclear cells are first stained with a panel of fluorescent antibodies to identify cell types such as B cells, T helper cells, T suppressor cells, and natural killer cells. These distinct populations are then physically separated by FACS. Subsequently, membrane preparations from these sorted, homogeneous cell populations are used in saturation binding assays with (-)-[125I]iodocyanopindolol to precisely quantify the β-AR number per cell. nicoyalife.comphysiology.org

This approach overcomes a major limitation of performing binding assays on mixed cell populations, where the results represent an average receptor density across all cell types present. By combining the cell-sorting power of flow cytometry with the quantitative precision of radioligand binding, a much more detailed and cell-specific understanding of receptor distribution is achieved.

Research Findings from Combined Methodologies

Studies employing this combined approach have yielded specific insights into the differential expression of β-adrenergic receptors on immune cells. For example, research has demonstrated that β-AR expression can vary significantly between different lymphocyte subsets. These findings are critical for understanding the cell-specific effects of catecholamines and adrenergic drugs.

The table below illustrates the type of data generated from such an experiment, showing the differential distribution of β2-adrenergic receptors on lymphocyte subsets isolated by flow cytometry and subsequently analyzed using (-)-[125I]iodocyanopindolol.

Table 1: Representative β2-Adrenergic Receptor Density on Human Lymphocyte Subpopulations

| Lymphocyte Subpopulation (Sorted by FACS) | Surface Markers Used for Sorting | Mean Receptor Density ( sites/cell ) |

| T Helper Cells | CD3+, CD4+ | 1,250 |

| T Suppressor/Cytotoxic Cells | CD3+, CD8+ | 980 |

| B Cells | CD19+ | 750 |

| Natural Killer (NK) Cells | CD3-, CD16+/CD56+ | 2,100 |

This table is a representative example compiled from typical findings in the field and is for illustrative purposes.

Furthermore, detailed binding characteristics of (-)-[125I]iodocyanopindolol can be determined for each purified cell population, ensuring that the binding affinity does not significantly differ between cell types, which validates the comparison of receptor densities.

Table 2: Binding Properties of (-)-[125I]iodocyanopindolol on Sorted Lymphocytes

| Lymphocyte Subpopulation | Dissociation Constant (Kd) (pM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) |

| T Helper Cells | 22.5 | 95.4 |

| T Suppressor/Cytotoxic Cells | 24.1 | 78.2 |

| B Cells | 23.8 | 60.1 |

| Natural Killer (NK) Cells | 21.9 | 168.0 |

This table presents typical binding parameters derived from saturation analysis on membranes of flow-sorted cells and is for illustrative purposes.

Intracellular Signaling and Functional Modulations Elicited by Iodocyanopindolol

Characterization of Agonist, Antagonist, and Inverse Agonist Properties

The pharmacological activity of (-)-Iodocyanopindolol (ICYP) at β-adrenergic receptors (β-ARs) is complex, exhibiting characteristics that span the spectrum from antagonist to inverse agonist, depending on the specific receptor subtype and the cellular context. This radioligand is instrumental in labeling β-ARs and has been pivotal in characterizing the receptor's pharmacological and regulatory properties.

Delineation of Intrinsic Activity at Beta-Adrenergic Receptors

This compound is widely recognized as a high-affinity antagonist for β-adrenergic receptors. Its primary role in research is as a radiolabeled ligand, [¹²⁵I]iodocyanopindolol, to quantify receptor density and study the binding of other adrenergic ligands. oup.com While traditionally viewed as an antagonist, which blocks the action of agonists without eliciting a response itself, evidence suggests that ICYP and its parent compound, pindolol (B1678383), can display more nuanced activities. nih.gov

The concept of intrinsic activity refers to the ability of a ligand to activate a receptor and produce a biological response. Full agonists possess high intrinsic activity, partial agonists have lower intrinsic activity, neutral antagonists have zero intrinsic activity, and inverse agonists display negative intrinsic activity by reducing the basal or constitutive activity of the receptor. nih.gov Some β-blockers exhibit what is known as intrinsic sympathomimetic activity (ISA), which is essentially partial agonist activity. wikipedia.org Studies have shown that some compounds, initially classified as antagonists, can act as inverse agonists by stabilizing an inactive conformation of the receptor, thereby reducing its basal signaling. nih.govnih.gov The level of "inverse efficacy" can vary among different β-AR ligands. nih.gov

Comparative Analysis with Full and Partial Agonists/Antagonists

The functional profile of this compound and related compounds is often clarified through comparative studies with a range of other ligands. For instance, the binding of ICYP is competitively inhibited by full agonists like isoproterenol (B85558) and classical antagonists such as propranolol (B1214883). ahajournals.orgnih.gov

In studies on human failing myocardium, the intrinsic activities of different β-blockers have been directly compared. While metoprolol (B1676517) acted as an inverse agonist, bucindolol (B125097) could behave as either a partial agonist or a partial inverse agonist depending on the specific tissue sample. nih.govresearcher.life This highlights that the functional outcome of a ligand's interaction with a receptor can be influenced by the receptor's environment and its initial activation state. nih.gov

The table below summarizes the classification of various adrenergic ligands based on their intrinsic activity.

| Compound | Classification | Primary Receptor Target | Reference |

| Isoproterenol | Full Agonist | β1/β2-Adrenergic Receptors | ahajournals.orgnih.gov |

| Propranolol | Neutral Antagonist/Inverse Agonist | β1/β2-Adrenergic Receptors | nih.govnih.gov |

| Pindolol | Partial Agonist (has ISA) | β1/β2-Adrenergic Receptors | nih.govwikipedia.orgnih.gov |

| Metoprolol | Inverse Agonist | β1-Adrenergic Receptor | nih.govresearcher.life |

| Bucindolol | Partial Agonist/Partial Inverse Agonist | β1/β2-Adrenergic Receptors | nih.govresearcher.life |

| Carvedilol (B1668590) | Partial Agonist/Inverse Agonist | β1/β2-Adrenergic Receptors | nih.govresearcher.life |

G Protein Coupling and Downstream Effector Modulation

The interaction of this compound with β-adrenergic receptors influences the coupling of these receptors to intracellular heterotrimeric G proteins, which in turn modulates the activity of downstream effector enzymes and signaling pathways.

Pertussis Toxin Sensitivity of Signaling Pathways

Heterotrimeric G proteins are crucial intermediaries in signal transduction from G protein-coupled receptors (GPCRs) to intracellular effectors. biomolther.org These proteins are composed of α, β, and γ subunits. Upon receptor activation, the Gα subunit exchanges GDP for GTP and dissociates from the βγ complex, with both components then able to modulate target proteins. biomolther.org

G proteins are classified into several families, including Gs (stimulatory), Gi/o (inhibitory), Gq, and G12. nih.gov Pertussis toxin (PTX) is a valuable tool for distinguishing between signaling pathways mediated by different G protein families. PTX catalyzes the ADP-ribosylation of the α subunits of the Gi/o family of G proteins, which prevents them from interacting with receptors and thus blocks their signaling. nih.govhellobio.comnih.gov In contrast, G proteins of the Gs, Gq, and G12 families are resistant to PTX. nih.govnih.gov Therefore, the sensitivity of a signaling response to PTX indicates the involvement of Gi/o proteins. While β2-ARs primarily couple to Gs, they can also couple to Gi, and some studies suggest potential coupling to Gq. tdl.org

Adenylyl Cyclase Activity and Cyclic AMP Accumulation Assays

The canonical signaling pathway for β-adrenergic receptors involves the activation of the stimulatory G protein, Gs. The activated α subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). oup.com cAMP then acts as a second messenger, activating downstream targets like Protein Kinase A (PKA).

Assays measuring adenylyl cyclase activity and cAMP accumulation are standard methods to functionally characterize β-AR ligands. ahajournals.orgbioscientifica.com Full agonists like isoproterenol robustly stimulate adenylyl cyclase activity, leading to a significant increase in intracellular cAMP levels. ahajournals.orgnih.gov Partial agonists induce a submaximal response compared to full agonists. nih.gov

As an antagonist, this compound blocks the isoproterenol-stimulated increase in adenylyl cyclase activity. ahajournals.org However, the characterization becomes more complex in systems with high receptor expression or constitutive activity. In Sf9 cells overexpressing the human β2-AR, an increase in basal cAMP production was observed even without an agonist. nih.gov This spontaneous activity could be inhibited by β-blockers acting as inverse agonists. nih.gov The rank order of "inverse efficacy" in reducing cAMP levels was found to be timolol (B1209231) ≥ propranolol > alprenolol (B1662852) ≥ pindolol > labetalol (B1674207) > dichloroisoproterenol. nih.gov

The table below presents findings from adenylyl cyclase assays in membranes from the human right atrial appendage.

| Condition | Adenylyl Cyclase Activity (pmol cAMP/min/mg protein) | Reference |

| Basal | 7.1 ± 1.3 | ahajournals.org |

| (-)-Isoprenaline-stimulated (maximal) | ~14.2 (2-fold increase) | ahajournals.org |

| Basal (in a separate set of experiments) | 8.2 ± 0.9 | ahajournals.org |

| (-)-Isoprenaline-stimulated (10 µM) | 16.9 ± 1.8 | ahajournals.org |

Activation of Alternative G-Protein Pathways (e.g., Gq)

While the primary coupling of β-ARs is to Gs (and for β2/β3-ARs, also to Gi), there is growing evidence for "biased agonism," where a ligand can preferentially activate one signaling pathway over another. biomolther.org This can involve coupling to alternative G protein families, such as the Gq family. Gq activation leads to the stimulation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). nih.govnih.gov While less common for β-ARs, the possibility of Gq coupling adds another layer of complexity to the signaling profile of ligands like this compound and other β-blockers. tdl.org The specific conformational state stabilized by a ligand dictates which G protein or other signaling partners (like β-arrestins) are engaged. biomolther.orgplos.org

Beta-Arrestin Recruitment and Receptor Desensitization/Internalization Mechanisms

The binding of an agonist to the β2-adrenergic receptor (β2AR) initiates not only G protein-mediated signaling but also a series of regulatory events designed to attenuate the signal, a process known as desensitization. This process involves the recruitment of β-arrestin proteins, which sterically hinder G protein coupling and target the receptor for internalization. While this compound is an antagonist, its radiolabeled form, [¹²⁵I]iodocyanopindolol, is a critical tool for quantifying the receptor populations involved in these dynamic processes.

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques used in living cells to monitor the dynamic interaction between proteins, such as a G protein-coupled receptor (GPCR) and β-arrestin. frontiersin.org These assays are fundamental to understanding the initial steps of receptor desensitization.

The BRET method, for instance, involves genetically fusing a bioluminescent donor enzyme, typically a variant of Renilla luciferase (Rluc), to one protein of interest (e.g., the β2AR) and an acceptor fluorophore, like a green fluorescent protein (GFP) variant, to the interaction partner (e.g., β-arrestin). frontiersin.org When the two proteins are in close proximity (less than 10 nm), the energy generated by the luciferase's oxidation of its substrate can be non-radiatively transferred to the acceptor fluorophore, causing it to emit light. frontiersin.org An increase in this energy transfer, measured as a change in the BRET ratio, signifies the recruitment of β-arrestin to the receptor. nih.govembopress.org

Studies have successfully used BRET to monitor agonist-induced β-arrestin recruitment to the β2AR. nih.govembopress.org For example, HEK293 cells can be co-transfected with constructs for β2AR-Rluc and GFP-β-arrestin2 to quantify the interaction following stimulation with agonists like isoproterenol. nih.gov Advanced BRET-based biosensors have even been developed where β-arrestin itself is "sandwiched" between a luciferase and a fluorescent protein, allowing for the detection of conformational changes within β-arrestin upon its activation. embopress.org These assays provide a platform to study the efficacy of various ligands in promoting the receptor-arrestin interaction, a key event in initiating desensitization and internalization. nih.gov

Agonist-induced desensitization of the β2AR is a multi-step process, with receptor phosphorylation being a crucial initiating event. Two primary kinase families are involved:

G Protein-Coupled Receptor Kinases (GRKs): In a process known as homologous desensitization, GRKs specifically phosphorylate the agonist-occupied form of the receptor. jci.org This phosphorylation occurs on serine and threonine residues located primarily in the C-terminal tail of the receptor. jci.org This modification dramatically increases the receptor's binding affinity for β-arrestin. pnas.org

Second Messenger-Dependent Kinases: In heterologous desensitization, kinases like protein kinase A (PKA) can phosphorylate the receptor. jci.org This is often triggered by elevated intracellular cAMP levels, which can result from the activation of other Gs-coupled receptors. Unlike GRK-mediated phosphorylation, this process can occur whether the β2AR is occupied by an agonist or not.

The consequence of this phosphorylation and subsequent β-arrestin binding is the functional uncoupling of the receptor from its cognate G protein (Gs), thereby terminating adenylyl cyclase activation. pnas.org Research in frog erythrocytes demonstrated that agonist-induced desensitization, which led to a 45% decrease in stimulated adenylyl cyclase activity, was associated with a nearly 50% reduction in membrane binding sites for [¹²⁵I]iodocyanopindolol. nih.gov This loss of binding sites correlated with an increase in receptor phosphorylation from a basal level of 0.62 mol of phosphate (B84403) per mole of receptor to 1.9 mol/mol after agonist exposure. nih.gov This highlights how radioligand binding assays with [¹²⁵I]iodocyanopindolol serve as a quantitative measure of the functional consequences of receptor desensitization.

Table 1: Research Findings on β2-Adrenergic Receptor Phosphorylation and Desensitization

| Finding | Key Kinase(s) | Experimental System | Measurement Method | Reference |

|---|---|---|---|---|

| Agonist-induced desensitization is correlated with increased receptor phosphorylation and a decrease in [¹²⁵I]iodocyanopindolol binding sites. | Not specified, implicated in homologous desensitization. | Frog Erythrocytes | ³²P incorporation, [¹²⁵I]iodocyanopindolol binding, Adenylyl cyclase assay | nih.gov |

| Homologous desensitization involves GRK-mediated phosphorylation of the agonist-occupied receptor. | GRK-2, GRK3, GRK5 | Isolated Cells / In Vivo Rat Model | Biochemical assays, Western blotting | jci.org |

| Heterologous desensitization can be mediated by PKA phosphorylation of the receptor. | PKA | Isolated Cells | Biochemical assays | jci.org |

| The absence of palmitoylation at Cys341 leads to a constitutively phosphorylated and desensitized β2AR. | Not specified, constitutive phosphorylation. | Transfected Mammalian Cells | [¹²⁵I]iodocyanopindolol binding, Adenylyl cyclase assay | embopress.org |

Following phosphorylation and β-arrestin binding, the receptor complex is targeted for removal from the cell surface. β-arrestins act as crucial adaptor molecules, linking the receptor to components of the endocytic machinery, such as clathrin and the adaptor protein complex AP-2. pnas.orgpnas.org This linkage facilitates the sequestration of the receptor into clathrin-coated pits, which then invaginate and pinch off to form intracellular vesicles, effectively removing the receptor from the plasma membrane. pnas.org

The fate of the internalized receptor is tightly regulated. It can be directed along one of two main pathways:

Recycling: The receptor is trafficked to endosomes, where it is dephosphorylated by specific phosphatases. Once dephosphorylated, it can be recycled back to the plasma membrane, leading to the resensitization of the cell to further stimulation. pnas.org

Degradation: Alternatively, the receptor can be targeted for degradation. This pathway often involves post-translational modification by ubiquitination, a process where ubiquitin molecules are attached to the receptor. nih.gov The E3 ubiquitin ligase Nedd4 has been shown to mediate β2AR ubiquitination, which serves as a signal to traffic the receptor to lysosomes for proteolytic degradation. nih.gov This leads to a long-term reduction in the total number of receptors, a phenomenon known as down-regulation.

Studies have utilized radioligands to dissect these trafficking events. By comparing the binding of a membrane-impermeant, hydrophilic ligand (like [³H]CGP-12177), which only labels surface receptors, to that of a lipophilic ligand (like [¹²⁵I]iodocyanopindolol), which can access the total cellular receptor pool, researchers can quantify the extent and rate of receptor internalization. biologists.comoup.compnas.org For example, agonist treatment of Y1DS transfectants caused a rapid loss of surface receptors (~75% in 1 hour) as measured by [³H]CGP-12177 binding, while the total receptor number measured with [¹²⁵I]iodocyanopindolol remained stable or even increased transiently. oup.com This demonstrates a clear shift of receptors from the cell surface to an internal compartment.

Table 2: Key Mechanisms in β2-Adrenergic Receptor Internalization and Trafficking

| Mechanism | Key Proteins Involved | Functional Outcome | Reference |

|---|---|---|---|

| Receptor Sequestration | β-arrestin, Clathrin, AP-2 | Removal of receptors from the plasma membrane into intracellular vesicles. | pnas.orgpnas.org |

| Receptor Recycling | Endosomal phosphatases | Dephosphorylation and return of the receptor to the cell surface, causing resensitization. | pnas.org |

| Receptor Degradation | Nedd4 (E3 ubiquitin ligase), Ubiquitin | Targeting of the receptor to lysosomes for degradation, causing down-regulation. | nih.gov |

| Differential Roles of Arrestins | β-arrestin 1, β-arrestin 2 | β-arrestin 2 appears to have a more significant role in β2AR sequestration than β-arrestin 1. | pnas.org |

Receptor Cross-Talk and Heterodimerization in Response to this compound

The signaling behavior of GPCRs is more complex than a simple monomeric model suggests. Growing evidence indicates that GPCRs can form homo- and heterodimers (or larger oligomers), which provides a structural basis for receptor cross-talk. capes.gov.bracs.org This phenomenon allows for direct communication between different receptor systems at the membrane level, where the activation of one receptor can allosterically modulate the function, signaling, or regulation of its partner.

A compelling example of this is the heterodimerization between the β2AR and the prostanoid EP1 receptor in airway smooth muscle cells. nih.gov Studies have shown that these two receptors form a stable heterodimeric complex. Strikingly, activation of the Gq-coupled EP1 receptor by its agonist leads to a profound desensitization of β2AR-mediated signaling and function (i.e., smooth muscle relaxation). nih.gov This cross-talk is not mediated by downstream second-messenger feedback pathways. Instead, agonist binding to the EP1 receptor within the dimer appears to induce a conformational change that is transmitted to the β2AR, directly impairing its ability to couple to its stimulatory G protein, Gs. nih.gov

This form of regulation represents a distinct mechanism of desensitization that is independent of the canonical GRK/β-arrestin pathway. In such studies investigating receptor interactions and their functional consequences, radioligand binding assays using agents like [¹²⁵I]iodocyanopindolol are essential for quantifying the total expression levels of the β2AR population being modulated within these receptor complexes. nih.gov This allows researchers to confirm that the observed functional changes are due to altered signaling efficiency rather than a change in receptor number.

Structure Activity Relationships Sar of Iodocyanopindolol and Analog Design

Identification of Key Pharmacophoric Elements for Adrenergic Receptor Recognition

The interaction of (-)-Iodocyanopindolol with adrenergic receptors is governed by several key structural features, or pharmacophoric elements, that are recognized by the receptor's binding pocket. These elements include the pindolol (B1678383) core, which provides the foundational structure for receptor interaction, and the specific iodocyano substituents that significantly enhance binding affinity.

The pindolol scaffold is a classic example of an aryloxypropanolamine, a structural motif common to many beta-adrenergic antagonists. researchgate.net Each component of this core plays a critical role in receptor binding:

Aromatic Ring System: The indole (B1671886) ring of the pindolol core mimics the catechol ring of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, allowing it to fit into the aromatic binding pocket of the adrenergic receptor. mdpi.combiorxiv.org This interaction is primarily driven by van der Waals forces.

Ether Linkage: The oxygen atom of the ether linkage is a key hydrogen bond acceptor, interacting with specific amino acid residues within the receptor to help anchor the ligand.

Propanolamine (B44665) Side Chain: This flexible chain positions the two most critical functional groups for high-affinity binding.

Hydroxyl Group: The secondary hydroxyl group on the propanolamine chain is crucial for stereospecific binding. It forms a critical hydrogen bond with a highly conserved aspartate residue in transmembrane helix 3 of the β-adrenergic receptor. mdpi.com The (S)-configuration of this chiral center, corresponding to the (-)-enantiomer, correctly orients the hydroxyl group for this vital interaction.

Secondary Amine: The protonated secondary amine forms a strong ionic bond with a conserved aspartate residue in transmembrane helix 2 of the receptor. researchgate.net The isopropyl group attached to the nitrogen is a common feature in non-selective beta-blockers and contributes to high affinity for both β1 and β2 subtypes. Increasing the bulk of this substituent generally enhances beta-receptor activity while decreasing alpha-receptor activity. pharmacy180.com

The addition of iodo and cyano groups to the pindolol core is the defining feature of Iodocyanopindolol (B1220657) and is directly responsible for its exceptionally high affinity compared to its parent compound. While pindolol itself is a potent beta-blocker, the introduction of these substituents elevates its binding properties significantly. wikipedia.orgdrugbank.com

The radiolabeled form, [¹²⁵I]-Iodocyanopindolol, binds with extremely high affinity and specificity to beta-adrenoceptors, with dissociation constants (Kd) reported to be in the range of 27 to 40 pM. nih.gov This affinity is approximately three times higher than that of another commonly used radioligand, (±)-[¹²⁵Iodo]-hydroxybenzylpindolol (IHYP). nih.gov The combination of the bulky, lipophilic iodine atom and the electron-withdrawing cyano group is thought to create additional favorable interactions within the receptor's binding pocket, although the precise mechanisms are not fully elucidated. These substituents modify the electronic distribution and conformation of the indole ring, optimizing its fit and interaction with receptor residues. This enhanced affinity makes (-)-[¹²⁵I]-Iodocyanopindolol an invaluable tool for detecting and quantifying even low densities of beta-adrenergic receptors in various tissues. nih.govahajournals.org

Rational Design and Synthesis of this compound Analogs for Research Purposes

The well-defined SAR of this compound has served as a foundation for the rational design and synthesis of numerous analogs. These efforts are primarily aimed at creating sophisticated molecular probes to explore the pharmacology of adrenergic and serotonergic receptor systems. Key goals include modulating receptor subtype selectivity and optimizing binding properties for specific experimental applications.

While this compound is non-selective between β1 and β2 adrenergic subtypes, its scaffold can be modified to create analogs with altered selectivity profiles. nih.gov Strategies often involve modifications to the aromatic ring or the N-alkyl substituent on the propanolamine side chain.

Aromatic Ring Modification: Altering the substitution pattern on the indole ring or replacing the indole with other aromatic systems can shift selectivity. For instance, designing analogs with different substituents at positions that interact with non-conserved amino acids between β1 and β2 receptors can confer subtype preference.

N-Substituent Variation: As a general principle in beta-blocker SAR, increasing the steric bulk of the N-alkyl substituent can favor β2 selectivity. pharmacy180.comscribd.com Synthesizing analogs of Iodocyanopindolol with groups larger or more complex than the native isopropyl group is a common strategy to probe for and potentially enhance β2-selectivity.

Competition binding assays using [¹²⁵I]-ICYP are a standard method to determine the subtype selectivity of newly synthesized, non-radiolabeled analogs and other beta-blockers. researchgate.net By measuring the ability of a new compound to displace [¹²⁵I]-ICYP from membranes expressing predominantly β1 (e.g., guinea pig ventricle) or β2 (e.g., guinea pig lung) receptors, researchers can calculate its relative affinity for each subtype. nih.gov